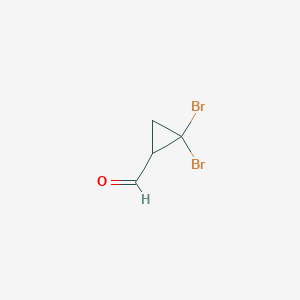

2,2-Dibromocyclopropane-1-carbaldehyde

Description

Significance of Gem-Dihalocyclopropane Motifs in Synthetic Design and Chemical Transformations

Gem-dihalocyclopropanes, the structural class to which 2,2-Dibromocyclopropane-1-carbaldehyde belongs, are highly valuable and versatile intermediates in modern organic synthesis. researchgate.net Despite their strained cyclic system, they possess remarkable kinetic stability, yet they can undergo a wide range of chemical transformations to yield diverse products. researchgate.netnih.gov This combination of stability and reactivity makes them powerful building blocks for creating complex molecules, including natural products and alkaloids. researchgate.netanu.edu.au

The synthetic utility of gem-dihalocyclopropanes stems from their ability to serve as precursors to other functional groups and molecular scaffolds. Their transformations are a cornerstone of synthetic design, with applications that include the intramolecular trapping of allylic cations by heteroatom-centered nucleophiles and the intermolecular trapping of these cations by carbon-centered nucleophiles. anu.edu.au Furthermore, these motifs are extensively used in ring-opening and rearrangement reactions, which allow for the construction of various acyclic and cyclic systems that would be challenging to synthesize through other methods. rsc.org The synthesis of gem-dihalocyclopropane derivatives can be achieved through several efficient methods, with phase-transfer catalysis (PTC) being a particularly effective approach for generating the necessary dihalocarbenes for the cyclopropanation of unsaturated compounds. researchgate.net

Historical Context of Cyclopropane (B1198618) Chemistry Relevant to the Compound's Development

The history of cyclopropane chemistry began in 1881 when the Austrian chemist August Freund first synthesized the parent compound, cyclopropane. weebly.comwikipedia.orgweebly.com Freund achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction that formed the three-membered ring. wikipedia.orgweebly.comacs.org This discovery laid the fundamental groundwork for the entire field of cyclopropane chemistry. In 1887, Gustavson improved upon this initial synthesis by using zinc instead of sodium, which enhanced the reaction's yield. wikipedia.org

For several decades, cyclopropane remained largely a chemical curiosity. Its utility was not realized until 1929, when Henderson and Lucas discovered its anesthetic properties, leading to its widespread clinical use for a period in the mid-20th century. weebly.comwikipedia.orgwoodlibrarymuseum.org This application spurred further research into cyclopropane and its derivatives.

A crucial development for the synthesis of functionalized cyclopropanes, including gem-dihalocyclopropanes, was the advent of carbene chemistry. The generation of dihalocarbenes, such as dichlorocarbene (B158193) from the deprotonation and subsequent α-elimination of chloroform, provided a direct method for synthesizing gem-dihalocyclopropanes. researchgate.net This reaction involves the addition of the highly reactive dihalocarbene to an alkene double bond. This advancement was a significant step beyond the original intramolecular cyclization methods and opened the door to creating a vast array of substituted cyclopropanes, including this compound, by selecting the appropriate alkene substrate. evitachem.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromocyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O/c5-4(6)1-3(4)2-7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQZVPAQYKKCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499423 | |

| Record name | 2,2-Dibromocyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61782-63-6 | |

| Record name | 2,2-Dibromocyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dibromocyclopropane 1 Carbaldehyde and Its Analogs

Direct Cyclopropanation Approaches

Direct cyclopropanation methods offer an efficient route to the cyclopropane (B1198618) core. These strategies involve the reaction of an olefinic substrate with a carbene or carbene equivalent.

Dihalo- and Dibromocarbene Additions to Olefinic Substrates

The addition of dibromocarbene to α,β-unsaturated aldehydes, such as acrolein, is a direct method for the synthesis of 2,2-dibromocyclopropane-1-carbaldehyde. Dibromocarbene is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base. The electrophilic carbene then attacks the electron-rich double bond of the olefin to form the cyclopropane ring.

The reaction of dibromocarbene with α,β-unsaturated carbonyl compounds can be influenced by the nature of the substrate. While direct addition to the carbon-carbon double bond is the desired pathway, side reactions involving the carbonyl group can occur.

Table 1: Examples of Dihalocarbene Additions to Olefinic Substrates

| Olefin Substrate | Carbene Source | Base | Catalyst | Product | Yield (%) | Reference |

| Styrene | CHCl₃ | aq. NaOH | TEBA | 1,1-dichloro-2-phenylcyclopropane | - | rsc.org |

| Styrene | CHBr₃/CH₂Cl₂ | aq. NaOH | TBAB | 1,1-dibromo-2-phenylcyclopropane | - | beilstein-journals.org |

| α-Methylstyrene | CHCl₃ | aq. NaOH | MPTC-I | 1,1-dichloro-1-methyl-2-phenylcyclopropane | - | beilstein-journals.org |

| trans-Stilbene | CHCl₃ | aq. NaOH | MPTC-I | 1,1-dichloro-2,3-diphenylcyclopropane | - | beilstein-journals.org |

TEBA: Triethylbenzylammonium chloride; TBAB: Tetrabutylammonium bromide; MPTC-I: α,α',α''-tris(triethyl ammonium (B1175870) methylene (B1212753) bromide) β-hydroxy ethyl benzene. Data on specific yields for these reactions were not detailed in the provided search results.

Phase Transfer Catalysis (PTC) Protocols for Gem-Dibromocyclopropanes

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of gem-dibromocyclopropane synthesis, a phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide (B78521) ion (or another base) from the aqueous phase to the organic phase containing the bromoform and the olefinic substrate. This allows for the efficient generation of dibromocarbene at the interface or in the organic phase, leading to cyclopropanation under milder conditions than traditional single-phase reactions.

The effectiveness of the phase-transfer catalyst can depend on its structure and lipophilicity. Various catalysts have been explored to optimize the yields of dihalocyclopropanation reactions. The kinetics of these reactions often show a dependence on stirring speed, catalyst concentration, and the concentration of the base, supporting an interfacial mechanism where the reaction occurs at the boundary between the two phases.

Continuous-Flow Synthesis Strategies for Cyclopropyl (B3062369) Carbonyl Compounds

Continuous-flow chemistry has emerged as a valuable tool for the synthesis of cyclopropane derivatives, offering advantages in terms of safety, scalability, and process control. In a flow system, reagents are continuously pumped through a reactor, where they mix and react. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly beneficial for exothermic reactions like cyclopropanations. wiley.com

For two-phase reactions such as dibromocyclopropanation under PTC conditions, flow chemistry can significantly enhance the interfacial area between the two phases, leading to faster reaction rates and higher yields compared to batch processes. This methodology allows for the safe handling of potentially unstable intermediates and reagents. While the direct continuous-flow synthesis of this compound from acrolein is not extensively detailed, the successful application of this technology to the dibromocyclopropanation of other alkenes suggests its feasibility.

Table 2: Continuous-Flow vs. Batch Dibromocyclopropanation of Cyclohexene

| Method | Reaction Time | Yield (%) | Reference |

| Batch | Often long | Good to excellent | beilstein-journals.org |

| Continuous-Flow | Shorter | Good to excellent | beilstein-journals.org |

Michael-Initiated Ring-Closure (MIRC) Cyclopropanation Techniques

The Michael-Initiated Ring-Closure (MIRC) reaction is a versatile method for the synthesis of cyclopropanes. This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. For the synthesis of 2,2-dibromocyclopropane derivatives, this would typically involve the reaction of a suitable Michael acceptor with a brominated nucleophile.

Enantioselective MIRC reactions have been developed, employing chiral catalysts to produce optically active cyclopropanes. researchgate.net These methods are particularly valuable for the synthesis of complex molecules in medicinal and agricultural chemistry. The MIRC approach provides a powerful alternative to carbene-based methods for cyclopropane formation.

Functional Group Interconversion and Transformations for the Carbaldehyde Moiety

An alternative strategy to the direct cyclopropanation of α,β-unsaturated aldehydes involves the use of a precursor in which the aldehyde functionality is protected or is present in a form that can be later converted to an aldehyde.

Precursor Derivatization and Cyclization Routes

To avoid potential side reactions associated with the aldehyde group during dibromocyclopropanation, a common strategy is to protect the aldehyde as an acetal (B89532). For instance, acrolein can be converted to acrolein diethyl acetal. This protected derivative can then undergo dibromocyclopropanation. The resulting this compound diethyl acetal can then be hydrolyzed under acidic conditions to yield the desired this compound. This two-step approach can offer higher yields and cleaner reactions compared to the direct cyclopropanation of the unprotected aldehyde.

Another approach involves the dibromocyclopropanation of an allylic alcohol, followed by oxidation of the resulting cyclopropylmethanol (B32771) to the corresponding aldehyde. This method allows for the introduction of the dibromocyclopropane ring prior to the formation of the sensitive aldehyde functionality.

Table 3: Synthesis of Acrolein Diethyl Acetal

| Reactants | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Acrolein, Ethyl orthoformate | Ammonium nitrate (B79036) in ethanol | Room temperature, 6-8 hours | 72-80 |

The subsequent hydrolysis of the acetal to the aldehyde is a crucial final step in this synthetic sequence.

Selective Reductions and Oxidations to Related Functional Groups

The aldehyde moiety of this compound serves as a key handle for transformations into other important functional groups, namely alcohols and carboxylic acids. The selective nature of these reduction and oxidation reactions is paramount to preserving the sensitive gem-dibromocyclopropane ring.

Selective Reduction to (2,2-Dibromocyclopropyl)methanol Derivatives:

The reduction of this compound and its analogs to the corresponding primary alcohols provides access to (2,2-dibromocyclopropyl)methanol derivatives. These alcohols are valuable intermediates, for instance, in the synthesis of more complex molecules where the hydroxyl group can be further functionalized.

A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. This reagent is known for its mildness and high selectivity for aldehydes and ketones, which is crucial to avoid unwanted side reactions with the dibromocyclopropane core. The general reaction is depicted below:

Reaction Scheme: Reduction of this compound

R-CHO + NaBH₄ --(MeOH/EtOH)--> R-CH₂OH

(where R = 2,2-dibromocyclopropyl)

Research has demonstrated the successful synthesis of various substituted (2,2-dibromocyclopropyl)methanol compounds through the dibromocyclopropanation of the corresponding unsaturated alcohols. nih.gov While this is an alternative route to the final product, it underscores the stability of the (2,2-dibromocyclopropyl)methanol moiety, which is directly analogous to the product of reducing the carbaldehyde.

| Starting Material | Product | Reagent | Solvent | Reference |

| This compound | (2,2-Dibromocyclopropyl)methanol | NaBH₄ | Methanol | General Method |

| Substituted Allylic Alcohols | Substituted (2,2-Dibromocyclopropyl)methanols | CHBr₃, NaOH (aq) | Dichloromethane | nih.gov |

Selective Oxidation to 2,2-Dibromocyclopropane-1-carboxylic Acid:

The oxidation of this compound yields 2,2-dibromocyclopropane-1-carboxylic acid, another important synthetic intermediate. The challenge in this transformation lies in employing an oxidizing agent that is potent enough to convert the aldehyde to a carboxylic acid without cleaving the cyclopropane ring or reacting with the carbon-bromine bonds.

Several mild oxidizing agents are suitable for this purpose. One common method involves the use of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) under carefully controlled conditions. However, due to the toxicity of chromium, alternative methods are often preferred.

A greener and often more selective alternative is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger, such as 2-methyl-2-butene. This method is highly effective for the oxidation of α,β-unsaturated and other sensitive aldehydes.

| Starting Aldehyde | Product Carboxylic Acid | Oxidizing System | Key Features |

| This compound | 2,2-Dibromocyclopropane-1-carboxylic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Mild conditions, high selectivity |

| Aromatic and Aliphatic Aldehydes | Corresponding Carboxylic Acids | Oxone | Metal-free, efficient |

While direct oxidation of this compound is not extensively detailed in the literature, the synthesis of related 2,2-dibromocyclopropane carboxylic acid derivatives has been achieved through the hydrolysis of corresponding esters, which are in turn synthesized via cyclopropanation of unsaturated esters. nih.gov This indicates the stability of the 2,2-dibromocyclopropane carboxylic acid scaffold under certain reaction conditions.

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of stereocenters with high enantiomeric excess is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. For this compound derivatives, which can possess multiple stereocenters, enantioselective methodologies are of high importance.

While not directly starting from this compound, enzyme-catalyzed reactions provide a powerful tool for the asymmetric synthesis of cyclopropane-containing molecules, including precursors to chiral cyclopropane amino acids. These biocatalytic methods often exhibit exquisite stereoselectivity.

Engineered heme proteins, such as myoglobin (B1173299) and nitric oxide dioxygenase variants, have been shown to catalyze the asymmetric cyclopropanation of olefins with diazo reagents. nih.govwpmucdn.com This approach can generate chiral cyclopropane esters with high diastereo- and enantioselectivity. These esters can then be further elaborated into a variety of chiral cyclopropane derivatives.

A chemoenzymatic strategy often involves an initial enzymatic reaction to establish the key stereocenters, followed by conventional chemical transformations to reach the target molecule. For instance, an engineered enzyme could catalyze the formation of a chiral cyclopropane building block, which is then chemically modified to introduce the dibromo and aldehyde functionalities.

| Enzyme Class | Reaction Type | Substrates | Products | Key Advantages |

| Engineered Heme Proteins | Asymmetric Cyclopropanation | Olefins, Diazoacetates | Chiral Cyclopropane Esters | High enantioselectivity, mild reaction conditions |

| Tautomerase | Asymmetric Cyclopropanation | α,β-Unsaturated aldehydes, Malonates | Chiral Cyclopropanes | Cofactor-independent |

This biocatalytic approach offers a promising, though indirect, route to enantiomerically enriched derivatives related to this compound.

Traditional organic synthesis offers powerful catalyst- and auxiliary-based methods for controlling stereochemistry in cyclopropanation reactions. These methods can be conceptually applied to the synthesis of chiral this compound derivatives.

Chiral Auxiliary-Controlled Synthesis:

In this approach, a chiral auxiliary is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral cyclopropanes, an α,β-unsaturated aldehyde or ester can be derivatized with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide. The subsequent dibromocyclopropanation would then proceed with facial selectivity dictated by the steric and electronic properties of the auxiliary. After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched cyclopropane.

| Chiral Auxiliary | Type of Reaction Controlled | Substrate | Key Feature |

| Evans Oxazolidinones | Alkylation, Aldol (B89426), Cyclopropanation | Acyl-oxazolidinones | High diastereoselectivity |

| Pseudoephedrine | Alkylation | Amides | Forms crystalline products, aiding purification |

| (R)-(-)-Pantolactone | Rh(II)-catalyzed cyclopropanation | Vinyldiazoacetates | Inexpensive and effective |

Chiral Catalyst-Controlled Synthesis:

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. In the context of cyclopropanation, chiral transition metal complexes, particularly those of rhodium, copper, and cobalt, are widely used. nih.govdicp.ac.cn

For the synthesis of chiral gem-dibromocyclopropanes, a chiral phase-transfer catalyst could be employed in the reaction of an olefin with bromoform and a base. The chiral catalyst would create a chiral environment, leading to the preferential formation of one enantiomer of the dibromocyclopropane product.

| Catalyst Type | Reaction | Substrates | Stereoselectivity |

| Chiral Rhodium(II) Complexes | Carbene transfer | Olefins, Diazo compounds | High enantio- and diastereoselectivity |

| Chiral Copper-PyBox Complexes | Cyclopropanation | Olefins, Diazo compounds | Good to excellent enantioselectivity |

| Chiral Cobalt-Bis(oxazoline) Complexes | Carbene transfer from gem-dichloroalkanes | Olefins | High enantioselectivity for non-stabilized carbenes |

These catalyst-controlled methods represent a powerful and atom-economical approach to access chiral this compound and its derivatives.

Mechanistic Investigations and Reaction Pathways of 2,2 Dibromocyclopropane 1 Carbaldehyde

Cyclopropane (B1198618) Ring-Opening Reactions

The cleavage of the cyclopropane C-C bonds is a characteristic reaction, driven by various reagents and conditions that exploit the electronic nature of the substituents.

In the presence of a nucleophilic base, such as a sodium alkoxide, gem-dibromocyclopropanes fused to glycal systems undergo a distinctive ring-opening reaction. uq.edu.auacs.orgnih.gov This process contrasts with typical acid-promoted rearrangements by cleaving an exocyclic cyclopropane bond. acs.orgnih.gov Experimental and computational studies on these systems have elucidated a plausible mechanistic pathway that is likely applicable to 2,2-dibromocyclopropane-1-carbaldehyde. uq.edu.auacs.org

The reaction is initiated by the alkoxide base, which induces the elimination of hydrogen bromide (HBr) from the dibromocyclopropane. acs.orgnih.gov This step results in the formation of a highly strained bromocyclopropene intermediate. uq.edu.auacs.org Subsequently, the bromocyclopropene ring opens to generate a configurationally stable zwitterionic intermediate, which can also be described as having carbene character. uq.edu.auacs.org The final step involves nucleophilic addition of the alcohol solvent to the carbocationic center and protonation at the carbanionic site, yielding the final bromoalkene product. acs.orgnih.gov Isotope labeling studies have shown that the proton source in this final step can be either the bulk alcohol solvent or the single molecule of alcohol generated during the initial deprotonation step. acs.orgnih.gov

The key steps of this base-promoted ring-opening are summarized below:

| Step | Description | Intermediate(s) |

| 1 | Alkoxide-induced deprotonation and elimination of HBr. | Bromocyclopropene |

| 2 | Ring opening of the strained cyclopropene. | Zwitterion / Carbene |

| 3 | Nucleophilic attack by alcohol solvent. | Bromoalkene precursor |

| 4 | Proton transfer to complete the reaction. | Final E-bromoalkene product |

This mechanism highlights a pathway involving cleavage of an exocyclic bond, a process distinct from the endocyclic cleavage often seen in silver-promoted ring expansions. uq.edu.au

Electrophiles, such as silver(I) ions or Brønsted acids, promote ring-opening of dibromocyclopropanes through pathways that typically involve endocyclic bond cleavage, leading to ring-expanded products. uq.edu.au In the case of cyclopropyl (B3062369) carbohydrates, silver(I)-promoted reactions in the presence of alcohol nucleophiles lead to the formation of six-membered pyranosides or seven-membered septanosides. uq.edu.au

Brønsted acid catalysis represents another mode of electrophile-induced transformation. frontiersin.org For donor-acceptor (D-A) cyclopropanes, where the aldehyde group acts as the acceptor, initial protonation of the carbonyl oxygen increases the polarization of the C-C bonds within the ring. frontiersin.org This activation facilitates the ring-opening to form a 1,3-zwitterion intermediate, which can then participate in various cyclization reactions. frontiersin.org For example, a formal [3+2] cycloaddition with 2-naphthols has been developed using this principle, catalyzed by triflic acid (TfOH). frontiersin.org

| Activating Electrophile | Proposed Intermediate | Typical Outcome |

| Silver(I) (Ag⁺) | Carbocationic species | Ring expansion (e.g., to pyranosides) |

| Brønsted Acid (H⁺) | 1,3-Zwitterion | Domino ring-opening cyclization |

The this compound framework can be classified as a donor-acceptor (D-A) cyclopropane. The cyclopropane ring itself acts as a three-carbon donor unit, while the carbaldehyde functions as the electron-accepting group. This electronic arrangement polarizes the ring and makes it susceptible to ring-opening reactions, which are versatile methods for building carbocyclic and heterocyclic structures. rsc.orgresearchgate.net

The activation of D-A cyclopropanes typically involves a Lewis or Brønsted acid catalyst, which coordinates to the acceptor group and facilitates the heterolytic cleavage of the distal C-C bond of the cyclopropane ring. frontiersin.org This cleavage generates a 1,3-dipole or zwitterionic intermediate that can be trapped by various nucleophiles or dipolarophiles in subsequent steps. frontiersin.orgrsc.org A novel activation strategy that avoids acid catalysts has also been developed for D-A cyclopropanes containing a phenolic donor group; treatment with a base induces deprotonation and isomerization to quinone methides. chemrxiv.org The reactivity of D-A cyclopropanes has been exploited in numerous transformations, including cycloisomerizations, formal cycloadditions, and rearrangements. rsc.orgresearchgate.net

Rearrangement Reactions Involving the Cyclopropane Core

Beyond simple ring-opening, the cyclopropane core can undergo more complex rearrangements, often proceeding through highly reactive intermediates or concerted pericyclic pathways.

As mentioned, the base-promoted ring opening of gem-dibromocyclopropanes can proceed through a zwitterionic intermediate with significant carbene character. uq.edu.auacs.org The formation of a cyclopropylidene or a related vinyl carbene intermediate is a known pathway for the rearrangement of cyclopropane derivatives. Such carbenes can subsequently rearrange to form allenes. While the primary products reported for glycal-derived systems are E-bromoalkenes, the underlying mechanism involving a carbene intermediate suggests that allene (B1206475) formation could be a competing pathway under different conditions or with different substrates. uq.edu.au The rearrangement of an alkylallene is an atom-efficient method to produce 1,3-dienes, which are valuable synthetic building blocks. mdpi.com

Pericyclic reactions are concerted processes that involve a cyclic transition state. 182.160.97ethz.ch Two major classes relevant to cyclopropane systems are sigmatropic rearrangements and electrocyclic reactions. ethz.ch

Sigmatropic rearrangements are unimolecular reactions where a σ-bond migrates across a π-system. ethz.chlibretexts.org A classic example is the nih.govnih.gov-sigmatropic rearrangement, such as the Cope and Claisen rearrangements, which proceed through a chair-like transition state. 182.160.97youtube.com While not directly documented for this compound, analogous systems containing unsaturation (like vinylcyclopropanes) are well-known to undergo thermal uq.edu.aunih.gov-sigmatropic rearrangements to form cyclopentenes. The presence of the aldehyde group could potentially participate in or influence such transformations.

Electrocyclic reactions are unimolecular pericyclic reactions that involve the formation or breaking of a σ-bond between the ends of a conjugated π-system. ethz.ch The ring-opening of a cyclopropane to an alkene and a carbene, for instance, can be viewed in the context of electrocyclic principles. These reactions are governed by orbital symmetry rules (Woodward-Hoffmann rules), which dictate the stereochemical outcome based on the number of π-electrons and whether the reaction is promoted by heat or light. ethz.ch

| Pericyclic Reaction Type | General Description | Relevance to Cyclopropane Systems |

| Sigmatropic Rearrangement | A σ-bond migrates across a π-system (e.g., nih.govnih.gov or uq.edu.aunih.gov shifts). libretexts.org | Vinylcyclopropane-cyclopentene rearrangement is a key example. |

| Electrocyclic Reaction | A conjugated π-system undergoes ring-closure, or a σ-bond in a ring breaks to form a conjugated π-system. ethz.ch | Ring-opening of cyclopropyl cations/anions/radicals can be analyzed under this framework. |

Thermal Ring Expansion Processes

The thermal behavior of gem-dibromocyclopropanes is often characterized by ring expansion reactions, driven by the release of ring strain. While specific studies on this compound are not extensively documented, the thermal rearrangement of analogous gem-dibromocyclopropyl systems provides significant mechanistic insights. For instance, gem-dibromocyclopropanes fused to carbohydrate scaffolds, such as those derived from D-glucal, undergo thermal ring expansion to yield seven-membered oxepine rings. nih.gov This process is believed to proceed through a concerted electrocyclic ring-opening mechanism.

The key steps in this proposed pathway are:

Cleavage of the C1-C2 bond: The bond internal to the bicyclic system (or adjacent to the aldehyde in the case of this compound) cleaves.

Disrotatory outward rotation of the bromine atoms: This movement leads to the formation of a transient allyl cation and a bromide anion.

Trapping of the cation: In the presence of a nucleophile, such as an alcohol, the cation is trapped to form the ring-expanded product.

In some systems, this thermal process can be promoted by the presence of silver(I) salts, which assist in the abstraction of a bromide ion and facilitate the ring expansion. nih.gov It is important to note that the reaction pathway can be sensitive to the substrate's structure and the reaction conditions. For example, in some biomass-derived systems like those from Cyrene, thermal treatment of gem-dibromocyclopropanes can lead to a competition between ring-expanded endocyclic alkenyl halides and exocyclic haloalkenes resulting from ring opening without expansion.

Table 1: Comparison of Thermal Rearrangement Products in Analogous gem-Dibromocyclopropane Systems

| Starting Material Analogue | Conditions | Major Product Type | Reference |

| D-glucal-derived gem-dibromocyclopropane | Thermal/Silver-promoted | Substituted Oxepines (Ring Expansion) | nih.gov |

| Cyrene-derived gem-dibromocyclopropane | Thermal | Endocyclic/Exocyclic Alkenyl Halides |

Halogen-Specific Reactivity of the Gem-Dibromo Moiety

The two bromine atoms on the cyclopropane ring are the focal point of much of the compound's reactivity, participating in nucleophilic substitutions and electrochemical reductions.

The reaction of 2,2-dibromocyclopropyl carboxylic acids with organolithium reagents, such as methyllithium, provides a useful analogy for the potential nucleophilic substitution patterns of this compound. In these systems, the nucleophile preferentially attacks the gem-dibromo moiety rather than the carbonyl group. cdnsciencepub.com This leads to the formation of the corresponding monobromocyclopropane as the primary product. cdnsciencepub.com

The selectivity of this reaction is highly dependent on the temperature. At temperatures above -80 °C, the monobrominated products are formed with high stereospecificity, yielding the trans isomer. cdnsciencepub.com The highest yields for this substitution/reduction are typically achieved at 0 °C. cdnsciencepub.com This suggests a mechanism involving a halogen-metal exchange followed by protonation, where the stereochemical outcome is thermodynamically controlled at higher temperatures.

It is noteworthy that the proximity of the carbonyl (or carboxyl) group is crucial for this reactivity pattern. When the carboxyl group is not directly attached to the cyclopropane ring, the primary reaction is a simple acid-base reaction with the carboxylic acid proton. cdnsciencepub.com This highlights the activating effect of the adjacent carbonyl group on the reactivity of the gem-dibromo moiety in this compound.

Electrochemical methods offer a green and highly controllable approach for the hydrodehalogenation of gem-dibromocyclopropanes. These processes allow for the selective removal of one or both bromine atoms without affecting the strained cyclopropane ring. nih.gov The selectivity of the reaction—mono-dehalogenation versus complete dehalogenation—can often be controlled by the choice of solvent and electrolyte. nih.gov

Studies on various 1,1-dibromo cyclopropane derivatives have shown that leaded bronze is an effective cathode material for these reductions. nih.gov This material retains the beneficial properties of lead cathodes while suppressing corrosion. nih.gov The general mechanism for electrochemical hydrodehalogenation involves the stepwise transfer of electrons to the carbon-bromine bonds, leading to their cleavage and the formation of a carbanion intermediate, which is then protonated by a proton source in the electrolyte.

The process can be summarized as follows:

First Electron Transfer: The gem-dibromocyclopropane receives an electron at the cathode to form a radical anion.

Bromide Elimination: The radical anion rapidly loses a bromide ion to form a bromocyclopropyl radical.

Second Electron Transfer: The radical is further reduced to a carbanion.

Protonation: The carbanion is protonated by the solvent or a proton donor to yield the monobromocyclopropane.

Further Reduction (optional): The monobromocyclopropane can undergo the same sequence to afford the fully dehalogenated cyclopropane.

This electrochemical approach is compatible with a wide range of functional groups, making it a versatile tool for the synthesis of cyclopropane derivatives. nih.gov

Table 2: Controlling Factors in the Electrochemical Dehalogenation of 1,1-Dibromo Cyclopropane Derivatives

| Parameter | Influence on Product Selectivity | Reference |

| Solvent System | Can determine whether mono- or di-dehalogenation occurs | nih.gov |

| Cathode Material | Leaded bronze found to be highly effective and stable | nih.gov |

| Electrolyte | Provides the necessary proton source for the final step |

For instance, in the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes, deuterium (B1214612) labeling has been used to probe the source of protons in the final product. uq.edu.au These studies revealed that there is a competition between the alcohol co-solvent and the molecule of alcohol generated in situ during the initial deprotonation step, both of which can act as the proton source for the final vinyl proton. uq.edu.au This indicates an intimate and complex interplay between the substrate, base, and solvent throughout the reaction coordinate.

Such experiments could be envisioned for this compound to investigate its various reactions. For example, in the electrochemical hydrodehalogenation, using a deuterated solvent or proton source (e.g., D₂O) would confirm that the proton in the final product comes from the electrolyte. In thermal ring expansion reactions, deuterium labeling at the aldehydic or cyclopropyl positions could help to distinguish between different possible rearrangement pathways and determine if any hydrogen shifts are involved. The use of deuterated reagents in nucleophilic substitution reactions could similarly clarify the mechanism of halogen-metal exchange and subsequent quenching steps. nih.gov

Stereochemical Control and Aspects in 2,2 Dibromocyclopropane 1 Carbaldehyde Chemistry

Diastereoselective Cyclopropanation Methodologies

Diastereoselectivity in the synthesis of substituted cyclopropanes, including analogs of 2,2-dibromocyclopropane-1-carbaldehyde, can be achieved by employing substrates that contain a chiral auxiliary. This auxiliary biases the approach of the cyclopropanating agent to one face of the double bond, leading to the preferential formation of one diastereomer.

A common strategy involves the use of chiral auxiliaries attached to the olefinic precursor. For instance, α,β-unsaturated aldehydes can be reacted with a chiral auxiliary to form a chiral substrate. Subsequent cyclopropanation with dibromocarbene would then proceed with a diastereomeric preference dictated by the steric and electronic nature of the auxiliary. The auxiliary is typically removed in a later step to yield the enantiomerically enriched cyclopropane (B1198618).

Another approach is substrate-directed cyclopropanation, where a functional group already present in the substrate directs the cyclopropanating reagent. For example, the hydroxyl group in an allylic alcohol can direct the Simmons-Smith reagent to the same face of the double bond, resulting in high diastereoselectivity. While the direct dibromocyclopropanation of acrolein is a primary route to the racemic aldehyde, modifying the substrate to include a directing group can be a powerful strategy for stereocontrol.

The table below illustrates the diastereoselectivity achieved in cyclopropanation reactions of various olefins, providing an indication of the level of control that can be expected when applying these methods to the synthesis of this compound precursors.

| Olefin Substrate | Cyclopropanating Reagent | Chiral Auxiliary/Directing Group | Diastereomeric Ratio (d.r.) |

| α,β-Unsaturated Ester | Diazomethane/Rh₂(OAc)₄ | (R)-Pantolactone | >95:5 |

| Allylic Alcohol | CH₂I₂/Zn-Cu | Hydroxyl Group | >99:1 |

| N-Acyloxazolidinone | Dibromocarbene | (S)-4-benzyl-2-oxazolidinone | 90:10 |

Enantioselective Strategies and Inductions in Compound Synthesis

The synthesis of a single enantiomer of this compound requires an enantioselective approach. This is most commonly achieved through the use of chiral catalysts or chiral reagents that can differentiate between the two enantiotopic faces of a prochiral olefin.

Chiral Catalysts: Transition metal complexes with chiral ligands are widely used for the asymmetric cyclopropanation of olefins. Catalysts based on rhodium, copper, and cobalt have shown high efficacy in transferring carbenes or carbenoids with excellent enantioselectivity. nih.govnih.gov For the synthesis of this compound, a chiral catalyst could mediate the reaction of an appropriate alkene with a dibromocarbene precursor. The choice of metal and ligand is crucial for achieving high enantiomeric excess (ee). For instance, dirhodium tetracarboxylates with chiral ligands have been successfully employed in the asymmetric cyclopropanation of various olefins with diazo compounds. nih.gov

Chiral Auxiliaries: As mentioned in the context of diastereoselectivity, chiral auxiliaries can also be used to achieve enantioselectivity. A three-step sequence involving an aldol (B89426) reaction with a chiral auxiliary, followed by a directed cyclopropanation and subsequent removal of the auxiliary, can provide access to enantiopure cyclopropane carboxaldehydes. rsc.orgnih.gov This "temporary stereocentre" approach allows for high levels of stereocontrol. nih.gov

Biocatalysis: Engineered enzymes, such as modified P450 enzymes or myoglobin (B1173299), have emerged as powerful tools for asymmetric cyclopropanation. dicp.ac.cn These biocatalysts can offer exceptional levels of both diastereo- and enantioselectivity under mild reaction conditions. While not yet specifically reported for this compound, the development of biocatalysts for this transformation is a promising future direction.

The following table summarizes the enantioselectivities achieved in various asymmetric cyclopropanation reactions, highlighting the potential for producing enantiomerically pure this compound.

| Olefin | Carbene Source | Chiral Catalyst/Auxiliary | Enantiomeric Excess (ee) |

| Styrene | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | up to 98% |

| 1-Octene | Dibromomethane/Ti(OiPr)₄ | TADDOL | 92% |

| Acrolein dimethyl acetal (B89532) | Bromoform (B151600)/NaOH | Chiral phase-transfer catalyst | 85% |

Impact of Stereochemistry on Chemical Reactivity and Synthetic Utility

The stereochemistry of this compound has a profound impact on its chemical reactivity and its utility as a synthetic intermediate. The relative orientation of the bromine atoms and the carbaldehyde group influences the molecule's conformation and, consequently, the accessibility of its reactive sites.

For instance, the rate of reactions involving the aldehyde group, such as nucleophilic additions or reductions, can be affected by the stereochemistry at the C1 and C2 positions. One diastereomer might exhibit a higher reaction rate than the other due to reduced steric hindrance around the carbonyl group.

Furthermore, in subsequent transformations where the cyclopropane ring is opened, the stereochemistry of the starting material will dictate the stereochemistry of the product. For example, the ring-opening of a specific diastereomer of a 1,1-dibromocyclopropane (B14071962) can lead to the formation of a stereodefined allene (B1206475) or a specific E/Z isomer of an alkene. This stereospecificity is a powerful tool in organic synthesis, allowing for the construction of complex molecules with a high degree of stereocontrol.

The biological activity of molecules is also highly dependent on their stereochemistry. In the context of drug discovery, it is common for one enantiomer of a chiral molecule to exhibit the desired therapeutic effect, while the other enantiomer may be inactive or even have undesirable side effects. Therefore, the ability to synthesize stereochemically pure this compound is crucial for its potential application in the development of new pharmaceuticals. The distinct three-dimensional structure of each enantiomer will lead to different interactions with chiral biological targets such as enzymes and receptors.

Computational Chemistry and Theoretical Studies of 2,2 Dibromocyclopropane 1 Carbaldehyde

Quantum Chemical Characterization of Reaction Mechanisms

Quantum chemical methods are fundamental to understanding the step-by-step pathways of chemical reactions at the electronic level.

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states—the highest energy points along a reaction coordinate. By mapping the energy landscape, chemists can determine the feasibility and rates of different reaction pathways. For 2,2-Dibromocyclopropane-1-carbaldehyde, this would involve modeling potential reactions, such as nucleophilic additions to the carbonyl group or ring-opening reactions, and calculating the activation energies associated with their respective transition states.

Table 1: Hypothetical Transition State Analysis Data

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

| Nucleophilic Addition | DFT (B3LYP/6-31G*) | Data Not Available | Data Not Available |

| Ring Opening | MP2/cc-pVTZ | Data Not Available | Data Not Available |

| Aldol (B89426) Condensation | CCSD(T)/aug-cc-pVTZ | Data Not Available | Data Not Available |

This table is illustrative of the type of data that would be generated from such a study; no published data was found for this compound.

Analysis of the electronic structure provides insights into the reactivity of a molecule. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict where a molecule is likely to act as a nucleophile or an electrophile. Similarly, mapping the electron density distribution can reveal regions of positive or negative electrostatic potential, indicating sites susceptible to attack.

Force Field and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular dynamics (MD) simulations offer a view of the atomistic movements over time. Using a force field—a set of parameters that describes the potential energy of the system—MD simulations can model the conformational changes of this compound and its interactions with solvent molecules or other reactants. This can be particularly useful for understanding how the molecule behaves in a condensed phase.

Theoretical Prediction of Reactivity and Selectivity in Cyclopropane (B1198618) Transformations

The strained cyclopropane ring in this compound is a key feature influencing its reactivity. Theoretical models can be employed to predict the regioselectivity and stereoselectivity of its reactions. For instance, computational methods could predict whether a ring-opening reaction would occur at the C1-C2 or C1-C3 bond and what the stereochemical outcome of such a reaction would be. These predictions are often based on the calculated energies of different reaction pathways and the electronic and steric properties of the molecule.

Strategic Applications of 2,2 Dibromocyclopropane 1 Carbaldehyde in Complex Molecule Synthesis

Utility as a Versatile Synthetic Building Block in Organic Chemistry

2,2-Dibromocyclopropane-1-carbaldehyde serves as a linchpin in the synthesis of a variety of complex organic molecules due to the orthogonal reactivity of its functional groups. The aldehyde moiety readily participates in classical carbonyl chemistry, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for the introduction of diverse side chains. Simultaneously, the gem-dibromocyclopropane unit can undergo a range of transformations, including reduction, lithium-halogen exchange, and ring-opening reactions, providing access to a wide array of substituted cyclopropanes and other cyclic systems.

The inherent ring strain of the cyclopropane (B1198618) ring also plays a crucial role in its reactivity, facilitating ring-expansion and rearrangement reactions to construct larger carbocyclic and heterocyclic frameworks. This multifaceted reactivity allows for the execution of complex synthetic sequences where this compound acts as a central scaffold, enabling the efficient assembly of target molecules with high levels of stereochemical control.

Total Synthesis of Cyclopropane-Containing Natural Products

The cyclopropane motif is a recurring structural feature in a wide array of natural products, contributing to their unique biological activities. While direct total syntheses of natural products employing this compound are not extensively documented, the broader class of gem-dibromocyclopropanes are key intermediates in the synthesis of these complex molecules. These intermediates are often generated in situ or as stable precursors that are then elaborated to the final natural product.

The synthetic strategy typically involves the dibromocyclopropanation of an appropriate olefin precursor, followed by functional group manipulation of the resulting gem-dibromocyclopropane. For instance, reduction of the dibromide to a monobromide or directly to the cyclopropane, followed by modification of other functional groups, is a common tactic. The aldehyde functionality in this compound provides a convenient handle for chain extension or the introduction of other key fragments of the natural product.

Table 1: Examples of Natural Product Classes Containing the Cyclopropane Moiety

| Natural Product Class | Example | Biological Activity |

| Terpenoids | (+)-Niduterpenoid B | Not specified |

| Alkaloids | (+)-Cycloclavine | Not specified |

| Steroids | Gorgosterol | Not specified |

| Fatty Acids | Curacin A | Anticancer |

Synthesis of Bioactive Analogs and Pharmaceutical Intermediates

The unique conformational constraints and electronic properties imparted by the cyclopropane ring make it an attractive moiety in the design of bioactive molecules and pharmaceutical intermediates. This compound provides a versatile platform for the synthesis of such compounds.

Design and Synthesis of Carbohydrate Derivatives

The synthesis of modified carbohydrates is of significant interest for the development of glycosidase inhibitors and other biologically active carbohydrate mimetics. Gem-dibromocyclopropanes derived from glycals are valuable precursors for the synthesis of novel carbohydrate derivatives. For example, the reaction of a D-glucal-derived gem-dibromo-1,2-cyclopropanated sugar can lead to the formation of oxepines through a silver(I)-promoted thermal ring expansion. mallakchemicals.com These seven-membered sugar mimics, or septanosides, are an important class of carbohydrate analogs.

Alternatively, treatment of these gem-dibromocyclopropanated sugars with basic conditions can lead to cyclopropane ring cleavage, affording 2-C-branched pyranosides. mallakchemicals.com This divergent reactivity allows for the synthesis of two distinct classes of modified carbohydrates from a common precursor, highlighting the utility of gem-dibromocyclopropanes in generating structural diversity in carbohydrate chemistry.

Construction of Polycyclic and Heterocyclic Ring Systems (e.g., Alkaloids)

The strained nature of the gem-dibromocyclopropane ring in intermediates derived from this compound can be harnessed to construct more complex polycyclic and heterocyclic systems, which are common scaffolds in alkaloids and other bioactive molecules. Ring-expansion reactions are a particularly powerful tool in this regard.

For instance, the silver(I)-promoted electrocyclic ring-opening of ring-fused gem-dibromocyclopropanes generates π-allyl cations that can be trapped by various nucleophiles. This methodology has been employed to produce cyclohexenyl bromides, which can then be further transformed through ozonolytic cleavage and reduction to yield differentially protected 3-deoxy- and 2-amino-2,3-dideoxyaldohexose derivatives, which are important chiral building blocks. nih.gov

While specific examples detailing the direct use of this compound in the total synthesis of alkaloids are not prevalent, the principles of its reactivity are applicable to the construction of the complex ring systems found in these natural products. The aldehyde can be used to introduce nitrogen-containing functionalities, which can then participate in intramolecular cyclizations following ring-opening or rearrangement of the cyclopropane ring.

Preparation of Functionally Diverse Cyclopropyl (B3062369) Adducts

The gem-dibromo functionality of this compound allows for the preparation of a wide range of functionally diverse cyclopropyl adducts. Selective reduction of the dibromide to a monobromocyclopropane or the parent cyclopropane provides access to less halogenated derivatives while retaining the aldehyde for further transformations.

Furthermore, lithium-halogen exchange reactions can be performed on the gem-dibromide to generate a cyclopropyl lithium species. This nucleophilic intermediate can then be reacted with a variety of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds at the cyclopropane ring. This approach allows for the synthesis of highly substituted cyclopropanes with precise control over the substitution pattern. The aldehyde group can be protected during these transformations and then deprotected for subsequent reactions, further expanding the synthetic utility of this versatile building block.

Emerging Research Frontiers and Future Directions in 2,2 Dibromocyclopropane 1 Carbaldehyde Chemistry

Development of Novel Catalytic Systems for Derivatization and Transformation

The derivatization and transformation of 2,2-dibromocyclopropane-1-carbaldehyde are pivotal for accessing a diverse range of molecular architectures. Current research frontiers are centered on the development of sophisticated catalytic systems that can selectively activate and modify this compound. Both organocatalysis and transition metal catalysis offer promising avenues for exploration.

Organocatalytic approaches, for instance, can be envisioned for the enantioselective functionalization of the aldehyde group. Chiral secondary amines, such as prolinol derivatives, are known to catalyze asymmetric cascade Michael-alkylation reactions of α,β-unsaturated aldehydes with bromomalonates, leading to the formation of chiral cyclopropanes. While not directly demonstrated on this compound, this methodology suggests a potential pathway for its asymmetric derivatization. Similarly, N-heterocyclic carbenes (NHCs) could be employed to generate novel reactive intermediates from the aldehyde moiety, opening up possibilities for annulation and cycloaddition reactions.

Transition metal catalysis presents another fertile ground for innovation. Nickel-catalyzed hydrodehalogenation has been shown to be effective for the mono- and di-reduction of gem-dibromocyclopropanes under mild, aqueous micellar conditions, representing a green approach to cyclopropane (B1198618) synthesis. The application of such systems to this compound could provide selective access to monobrominated or fully reduced cyclopropane aldehydes. Furthermore, transition metals like rhodium and nickel are known to catalyze intramolecular [4+2] and [2+2+2] cycloaddition reactions of substrates containing cyclopropane rings, suggesting that with appropriate tethering, this compound could participate in the construction of complex polycyclic systems.

The following table outlines potential catalytic transformations for this compound based on analogous systems:

| Catalyst Type | Potential Transformation | Expected Product Class |

| Chiral Secondary Amines | Asymmetric Aldol (B89426)/Michael Additions | Chiral functionalized cyclopropanes |

| N-Heterocyclic Carbenes (NHCs) | Annulation/Cycloaddition Reactions | Polycyclic and heterocyclic compounds |

| Nickel Complexes | Selective Hydrodehalogenation | Monobromo- or cyclopropane-carbaldehyde |

| Rhodium/Nickel Complexes | Intramolecular Cycloadditions | Fused polycyclic systems |

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the chemistry of this compound is no exception. A key area of development is the use of environmentally benign solvents and catalytic systems.

A significant advancement in this area is the application of micellar catalysis. The use of "designer" surfactants that form micelles in water can create a hydrophobic microenvironment that facilitates organic reactions, often with enhanced rates and selectivities. This approach has been successfully employed for the nickel-catalyzed reduction of gem-dibromocyclopropanes, offering a sustainable alternative to traditional organic solvents. The implementation of such aqueous micellar systems for the transformations of this compound could significantly reduce the environmental footprint of its synthetic applications.

Biocatalysis also presents a promising frontier for the green synthesis and modification of this compound. Enzymes, such as reductases and oxidases, could potentially offer highly selective transformations of the aldehyde functionality under mild, aqueous conditions. While specific examples with this compound are yet to be reported, the broader field of biocatalysis in organic synthesis suggests that enzymatic methods could be developed for its stereoselective reduction to the corresponding alcohol or oxidation to the carboxylic acid.

The table below summarizes potential green chemistry approaches for the synthesis and derivatization of this compound:

| Green Chemistry Approach | Specific Methodology | Potential Advantages |

| Alternative Solvents | Aqueous Micellar Catalysis | Reduced use of volatile organic compounds, potential for catalyst recycling. researchgate.net |

| Biocatalysis | Enzymatic Reductions/Oxidations | High selectivity, mild reaction conditions, use of renewable resources. |

| Atom Economy | Cascade Reactions | Reduction of waste by combining multiple steps into a single operation. |

Exploration of Unprecedented Reactivity Modes and Synthetic Transformations

Beyond established reaction pathways, the unique combination of functional groups in this compound hints at the potential for discovering novel reactivity modes. The high ring strain of the cyclopropane ring, coupled with the electron-withdrawing nature of the gem-dibromo and aldehyde groups, makes this molecule susceptible to a variety of ring-opening and rearrangement reactions.

One area of interest is the exploration of cascade reactions, where a single synthetic operation triggers a sequence of transformations to build molecular complexity rapidly. For instance, a reaction initiated at the aldehyde group could be followed by a ring-opening of the cyclopropane, leading to the formation of linear or cyclic structures that would be difficult to access through other means. Organocatalytic methods, in particular, have shown promise in initiating such cascades with other cyclopropane-containing aldehydes.

The development of reactions that proceed via radical intermediates also holds potential. The carbon-bromine bonds in this compound could be homolytically cleaved under photolytic or radical-initiating conditions, leading to cyclopropyl (B3062369) radicals. The subsequent reactions of these intermediates could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Furthermore, the strategic use of Lewis or Brønsted acids could induce unique ring-opening or rearrangement pathways. The coordination of a Lewis acid to the aldehyde's carbonyl oxygen could activate the cyclopropane ring towards nucleophilic attack, leading to regioselective ring-opening products.

The following table highlights some of the unexplored, yet potentially fruitful, areas of reactivity for this compound:

| Reactivity Mode | Triggering Condition | Potential Outcome |

| Cascade Reactions | Organocatalysis/Lewis Acid Catalysis | Rapid construction of complex acyclic or heterocyclic scaffolds. |

| Radical-Mediated Transformations | Photolysis/Radical Initiators | Formation of novel C-C and C-X bonds via cyclopropyl radical intermediates. |

| Acid-Catalyzed Rearrangements | Brønsted/Lewis Acids | Regioselective ring-opening and formation of functionalized linear chains or new ring systems. |

Q & A

Q. What are the key synthetic methodologies for preparing 2,2-Dibromocyclopropane-1-carbaldehyde?

- Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated aldehydes using dibromocarbene precursors. For example, a Corey-Chaykovsky reaction with aldehydes and dibromomethane under phase-transfer conditions (e.g., using NaOH and a crown ether) may yield cyclopropane derivatives. Alternatively, cyclopropanation via transition-metal catalysis (e.g., rhodium or palladium) with dibromo reagents could be explored. Key challenges include controlling regioselectivity and minimizing ring-opening side reactions due to cyclopropane strain.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Characterization relies on multinuclear NMR spectroscopy:

- H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.5–3.0 ppm), while the aldehyde proton resonates as a singlet near δ 9.5–10.5 ppm.

- C NMR : The cyclopropane carbons (C2 and C3) show signals at δ 15–25 ppm, and the aldehyde carbon appears at δ 190–200 ppm.

- IR Spectroscopy : A strong C=O stretch (~1700 cm) confirms the aldehyde group.

Mass spectrometry (EI-MS) can confirm the molecular ion peak (M) and fragmentation pattern.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Brominated aldehydes require stringent safety measures:

- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.

- Avoid skin/eye contact; in case of exposure, flush with water for 15 minutes and seek medical attention .

- Store in airtight, light-resistant containers under inert gas (e.g., N) to prevent degradation.

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing bromine atoms increase the electrophilicity of the aldehyde group, favoring nucleophilic attack. However, steric hindrance from the cyclopropane ring and bromine substituents may limit accessibility to the carbonyl carbon. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. Experimental validation involves testing nucleophiles of varying bulk (e.g., Grignard reagents vs. smaller amines) under controlled conditions (e.g., low temperatures to stabilize intermediates).

Q. What strategies mitigate decomposition pathways in reactions involving this compound?

- Methodological Answer : Decomposition often arises from cyclopropane ring strain or aldehyde oxidation. Strategies include:

- Conducting reactions at low temperatures (−78°C to 0°C) to slow ring-opening.

- Using anhydrous solvents (e.g., THF, DCM) and inert atmospheres (Ar/N) to prevent moisture-induced side reactions.

- Stabilizing the aldehyde via in situ protection (e.g., acetal formation) before functionalizing the cyclopropane.

Q. How can computational modeling resolve contradictions in reported reactivity data for strained aldehyde systems?

- Methodological Answer : Conflicting experimental results (e.g., unexpected regioselectivity in cyclopropane ring-opening) can be analyzed using:

- DFT Calculations : To map potential energy surfaces and identify kinetically favored pathways.

- Molecular Dynamics Simulations : To assess solvent effects and steric interactions.

- NBO Analysis : To quantify electronic effects of bromine substituents on the aldehyde’s electrophilicity.

Q. What role does this compound play in synthesizing bioactive cyclopropane derivatives?

- Methodological Answer : The compound serves as a precursor for cyclopropane-containing pharmaceuticals. For example:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to introduce aromatic groups.

- Reductive Amination : Conversion of the aldehyde to amines for drug-like scaffolds.

- Ring-Opening Metathesis : To generate functionalized alkenes for polymer or natural product synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.